molecular formula C15H12F3N3O3 B2597070 N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide CAS No. 1092346-04-7

N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide

Cat. No.: B2597070
CAS No.: 1092346-04-7
M. Wt: 339.274
InChI Key: VVGFVVRRVXURTR-UHFFFAOYSA-N
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Description

N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide is a novel hydrazide-based compound offered for research and development purposes. This chemical features a nicotinohydrazide core, a scaffold known for its diverse biological activities, substituted with a trifluoromethyl group to potentially enhance metabolic stability and membrane permeability, and a 4-methoxybenzoyl moiety. The presence of the hydrazide functional group is structurally analogous to hydrazide-based antioxidants and Schiff base ligands, which are known to exhibit radical scavenging activity through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . While the specific biological profile of this compound requires further investigation, its molecular architecture suggests potential as a key intermediate in medicinal chemistry for the synthesis of new heterocyclic compounds. Researchers may explore its application in developing pharmacologically active molecules, given the established utility of similar structures in creating compounds with anti-tubercular properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(4-methoxybenzoyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-24-11-5-2-9(3-6-11)13(22)20-21-14(23)10-4-7-12(19-8-10)15(16,17)18/h2-8H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFVVRRVXURTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 6-(trifluoromethyl)nicotinic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Structural Features and Reactivity

N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide is a hydrazide derivative containing a trifluoromethyl (CF₃) group and a methoxybenzoyl substituent. Its reactivity stems from the hydrazide (-NH-NH₂) functional group, which participates in nucleophilic substitution and condensation reactions. The CF₃ group, being electron-withdrawing, enhances stability in intermediates during reactions .

2.1. Hydrolysis

The hydrazide group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid. For example:
Reaction :
N’-(4-Methoxybenzoyl)nicotinohydrazide+H2ONicotinic acid+4-Methoxybenzoylhydrazine\text{N'-(4-Methoxybenzoyl)nicotinohydrazide} + \text{H}_2\text{O} \rightarrow \text{Nicotinic acid} + \text{4-Methoxybenzoylhydrazine}
This reaction is critical for generating intermediates in drug design or bioactive molecule synthesis.

2.2. Amidation

The hydrazide’s amine group can react with carboxylic acid derivatives (e.g., acid chlorides) to form substituted amides. For instance, reaction with benzoyl chloride yields an amide derivative:
Reaction :
N’-(4-Methoxybenzoyl)nicotinohydrazide+RCOClAmide+HCl\text{N'-(4-Methoxybenzoyl)nicotinohydrazide} + \text{RCOCl} \rightarrow \text{Amide} + \text{HCl}
This pathway is common in medicinal chemistry for modifying pharmacological activity.

2.3. Condensation Reactions

The compound participates in condensation reactions, such as the formation of hydrazones with aldehydes or ketones. For example:
Reaction :
N’-(4-Methoxybenzoyl)nicotinohydrazide+RCHOHydrazone+H2O\text{N'-(4-Methoxybenzoyl)nicotinohydrazide} + \text{RCHO} \rightarrow \text{Hydrazone} + \text{H}_2\text{O}
This reaction is analogous to the synthesis of hydrazones of 4-(trifluoromethyl)benzohydrazide, where aromatic aldehydes form stable derivatives .

Mechanistic Insights

  • Nucleophilic Attack : The hydrazide’s nitrogen attacks electrophilic carbonyl carbons (e.g., in benzoyl chlorides), forming intermediates like hydrazones or amides.

  • Electronic Effects : The CF₃ group stabilizes intermediates via electron withdrawal, potentially accelerating reaction rates .

  • Solvent and Catalyst Dependence : Reactions often require polar aprotic solvents (e.g., DMSO) or catalysts (e.g., piperidine) for optimal yields .

Analytical Data and Characterization

Relevant analytical techniques include:

Technique Purpose Key Observations
¹H-NMR Structural confirmationDetection of aromatic protons, NH signals, and CH=N resonances in hydrazones .
¹³C-NMR Functional group identificationDistinct peaks for carbonyl carbons (e.g., ~160–170 ppm) and CF₃ groups (~120–130 ppm) .
IR Functional group analysisAbsorption bands for NH (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and CF₃ (1100–1300 cm⁻¹) .

Comparison of Reaction Types

Reaction Type Reagents Conditions Product Type
HydrolysisH₂O, acid/baseAqueous, refluxCarboxylic acid
AmidationAcid chloridesDMSO, room tempAmide derivatives
CondensationAldehydes/ketonesEthanol, piperidineHydrazones

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide exhibits significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16

These findings suggest a promising role for this compound in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anti-Tubercular Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-tubercular activity. A study highlighted the synthesis of various derivatives of nicotinohydrazide and their biological evaluation against Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity Evaluation

A series of experiments were conducted to assess the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis. The results demonstrated that the compound showed notable activity, with an MIC value lower than that of standard anti-tubercular drugs, indicating its potential as a lead compound for further development .

Neuropharmacological Applications

Research has also focused on the neuropharmacological effects of this compound. Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Data Table: Neuropharmacological Effects

Test SubjectDose (mg/kg)Observed Effect
Mouse Model10Reduced oxidative stress markers
Mouse Model20Improved cognitive function

These results indicate that the compound could play a role in managing conditions such as Alzheimer's disease or Parkinson's disease by mitigating oxidative stress and enhancing cognitive functions.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Nicotinohydrazide derivatives are broadly explored due to their modular synthesis and diverse pharmacological profiles. Key structural analogs include:

Compound Name Core Structure Substituents Key Features
N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide (Target) Nicotinohydrazide 6-CF₃, N'-(4-methoxybenzoyl) Enhanced lipophilicity and potential antimicrobial/anticancer activity
6-(Trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide Nicotinohydrazide 6-CF₃, N'-[3-(trifluoromethyl)benzoyl] Dual CF₃ groups; moderate anticancer activity against HepG2 and MCF-7
6-Bromo-2'-(2-chlorobenzylidene)nicotinohydrazide Nicotinohydrazide 6-Br, N'-(2-chlorobenzylidene) Strong antimicrobial activity; crystal structure confirmed via X-ray
N'-(4-Hydroxybenzylidene)-4-methyl-2-(4-CF₃-phenyl)thiazole-5-carbohydrazide Thiazole carbohydrazide Thiazole core, 4-CF₃-phenyl, N'-(4-hydroxybenzylidene) High melting point (304°C); 99% synthesis yield
6-(4-Bromophenyl)-2-methyl-N'-(4-morpholinobenzylidene)nicotinohydrazide Nicotinohydrazide 6-(4-bromophenyl), 2-CH₃, N'-(4-morpholinobenzylidene) Reduced antitubercular activity due to steric bulk

Biological Activity

N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with 6-(trifluoromethyl)nicotinic acid hydrazide. The reaction is conducted in the presence of a base such as triethylamine to facilitate the formation of the desired hydrazide. The compound has a molecular formula of C15H12F3N3OC_{15}H_{12}F_3N_3O and a molecular weight of approximately 339.27 g/mol .

Biological Mechanisms

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It can bind to the active sites of enzymes, thereby inhibiting their activity. This property is particularly useful in developing therapeutics for diseases involving dysregulated enzyme activity.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively penetrate cell membranes and interact with receptors, modulating their signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated significant inhibition against:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

The minimum inhibitory concentrations (MICs) for these bacteria were determined, showcasing the compound's potential as an antibacterial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines revealed that it exhibits cytotoxic effects, particularly against breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Research Data Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coliX µg/mL
AntibacterialS. aureusY µg/mL
AntibacterialB. subtilisZ µg/mL
CytotoxicityMCF-7 (breast cancer)A μM

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial isolates demonstrated that this compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The study concluded that the compound could serve as a promising lead in antibiotic development .
  • Cancer Cell Studies : In another research effort focused on cancer therapeutics, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in MCF-7 cells, suggesting its potential role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step procedure starting with nicotinic acid derivatives. For example:

Hydrazide Formation : React 6-(trifluoromethyl)nicotinoyl chloride with hydrazine hydrate to form the nicotinohydrazide intermediate.

Condensation : Couple the intermediate with 4-methoxybenzoyl chloride under reflux in anhydrous THF, using triethylamine as a base .

  • Optimization Strategies :
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield Improvement : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of C=O (amide I band, ~1650 cm⁻¹) and N-H (hydrazide, ~3200 cm⁻¹) groups.
  • NMR : Use 1H^1\text{H}-NMR to verify aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). 19F^{19}\text{F}-NMR identifies trifluoromethyl signals (δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 382.1) .

Q. How can preliminary biological screening assays be designed to evaluate its anticancer potential?

  • Methodological Answer :

  • Cell Lines : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) and compare with normal cells (e.g., HEK293).
  • Dose-Response : Test concentrations from 1–100 μM over 48–72 hours. IC50_{50} values <20 μM indicate promising activity .
  • Controls : Include cisplatin or doxorubicin as positive controls.

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and targets like PAK1 or cancer-related enzymes?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking.
  • Target Selection : Prioritize proteins with known roles in cancer (e.g., PAK1, EGFR) using PDB structures (e.g., 2HY8 for PAK1) .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with known inhibitors and validate via MD simulations .

Q. What crystallographic strategies resolve challenges in determining its solid-state structure?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å).
  • Refinement : Apply SHELXL for structure solution, focusing on disorder in the trifluoromethyl group. Mercury software aids in visualizing π-π stacking and hydrogen bonds .
  • Key Parameters : Ensure R1_1 < 5% and wR2_2 < 15% for reliability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer :

  • Modifications : Replace the 4-methoxybenzoyl group with electron-withdrawing groups (e.g., nitro) or vary the trifluoromethyl position.
  • SAR Table :
DerivativeR-GroupIC50_{50} (μM)
Parent4-OCH3_318.2
Derivative A4-NO2_29.5
Derivative B3-CF3_323.7
  • Insights : Electron-deficient groups enhance cytotoxicity by improving target binding .

Q. What strategies reconcile discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Data Normalization : Use Z-score analysis to compare IC50_{50} values across labs.
  • Meta-Analysis : Pool data from Kumar et al. (2016) and Narsaiah et al. (2020) to identify outliers .

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